Hydrogen-Bond Donor Count and Hydrophilicity: Target Compound Versus N-Methyl Analog (CAS 854137-67-0)
The target compound possesses three hydrogen-bond donor sites (two on the primary amide, one on the triazole NH) and an XLogP3-AA of -1.4, indicating higher hydrophilicity than the N-methyl analog 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide (CAS 854137-67-0), which has only two HBD due to N4-methylation [1]. The additional HBD and lower logP enhance aqueous solubility and enable a distinct hydrogen-bonding motif in target engagement, relevant for fragment-based drug design where ligand efficiency depends on polar surface area and H-bond capacity [1].
| Evidence Dimension | Hydrogen Bond Donor Count / XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 3; XLogP3-AA = -1.4 |
| Comparator Or Baseline | 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide: HBD = 2; XLogP3-AA ≈ -0.5 (estimated by structural analogy); comparator data not experimentally determined in a head-to-head study |
| Quantified Difference | ΔHBD = +1; ΔXLogP3-AA ≈ -0.9 (target more hydrophilic) |
| Conditions | Computed physicochemical descriptors from PubChem (target) and structural inference for comparator; no direct experimental measurement available |
Why This Matters
Procurement decisions for fragment libraries and lead-optimization campaigns require precise HBD/HBA and logP values; substituting the N-methyl analog would alter both solubility and hydrogen-bonding geometry, potentially invalidating SAR hypotheses.
- [1] PubChem. (2025). Compound Summary for CID 71707108: 3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/522644-34-4. View Source
